![molecular formula C9H15N3O2S B13238705 3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione is a heterocyclic compound that features a unique triazolo-thiazepine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione typically involves the annulation of a pyrazole ring to a thiazole or thiazine ring. This can be achieved through various synthetic routes, including the use of cyclization reactions and condensation reactions . Common reagents used in these reactions include hydrazines, isothiocyanates, and alkyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby disrupting cell signaling pathways and inducing apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the active sites of these enzymes, highlighting its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Uniqueness
3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione stands out due to its unique triazolo-thiazepine core, which imparts distinct biological activities. Its ability to inhibit kinases and other enzymes involved in critical cellular processes makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
229.30 g/mol |
Nom IUPAC |
3-propan-2-yl-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine 6,6-dioxide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(2)9-8-3-5-15(13,14)6-4-12(8)11-10-9/h7H,3-6H2,1-2H3 |
Clé InChI |
KVCYNXGTYXYEOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2CCS(=O)(=O)CCN2N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


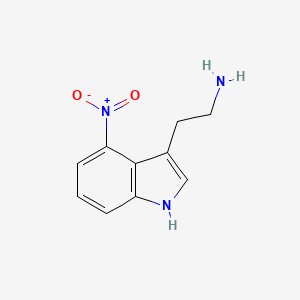
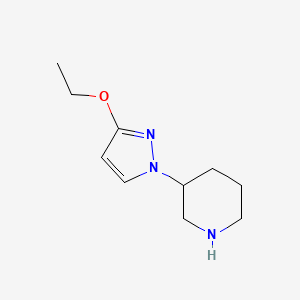
![2-{4-[(Tert-butoxy)carbonyl]-2-(propan-2-yl)piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13238638.png)

![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
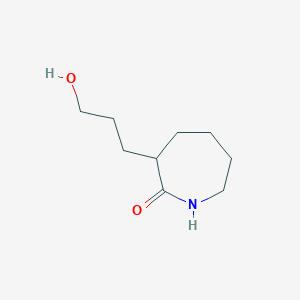
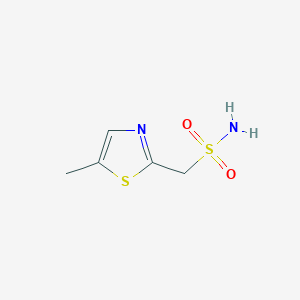
![2-(3-Bromo-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13238690.png)
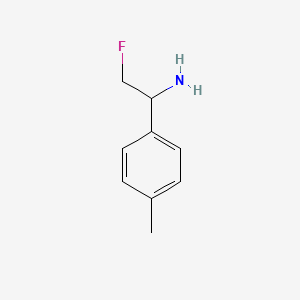
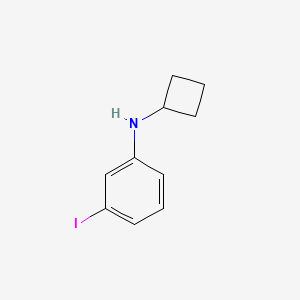
![4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline](/img/structure/B13238708.png)
amine](/img/structure/B13238710.png)
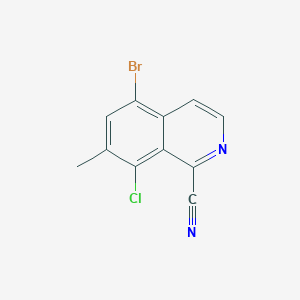
![3-[(3-Iodophenyl)methyl]pyrrolidine](/img/structure/B13238716.png)
